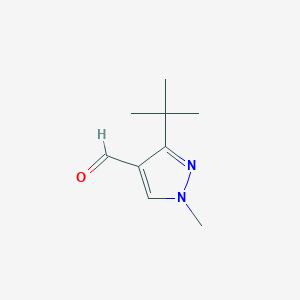
4-(2-chloroethyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Overview
Description
4-(2-Chloroethyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CEMB-1) is a synthetic compound with a wide range of applications in the scientific and medical fields. CEMB-1 is a member of the benzoxazinone family, which are compounds with a range of biological activities. CEMB-1 has been used as a model compound for studying the biochemical and physiological effects of benzoxazinones and their potential applications in various scientific and medical research.
Scientific Research Applications
Antimicrobial and Antioxidant Properties
4-(2-chloroethyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has been studied for its potential in synthesizing compounds with antimicrobial and antioxidant properties. Sonia et al. (2013) synthesized benzoxazinyl pyrazolone arylidenes demonstrating in vitro antimicrobial and antioxidant activities (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).
Catalytic Asymmetric Synthesis
Yanhan Yu et al. (2017) explored the catalytic asymmetric chlorocyclization of 2-vinylphenylcarbamates, using 4-(2-chloroethyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives, leading to the synthesis of bioactive agents (Yu, Huang, & Deng, 2017).
Synthesis of Fused and Spiro Derivatives
H. M. Moustafa (2005) studied the synthesis of various fused and spiro 1,4-benzoxazine derivatives, showcasing the compound's versatility in forming structurally diverse molecules (Moustafa, 2005).
Structural and Conformational Studies
Chaudhuri et al. (2001) provided insights into the molecular structure and conformational aspects of a substituted 3,4-dihydro-2H-1,4-benzoxazine compound, which is crucial for understanding its chemical behavior (Chaudhuri, Helliwell, & Kundu, 2001).
Synthesis Methodologies
Nace Zidar and D. Kikelj (2008) developed methods for the preparation of 3,4-dihydro-1,4-benzoxazin-2-ones, contributing to the understanding of its reactivity and applications in synthesis (Zidar & Kikelj, 2008).
Applications Beyond Monomers
Wattanathana et al. (2017) explored uses of 3,4-dihydro-1,3-2H-benzoxazines beyond monomers, including their applications as luminescent materials, ligands for cations, and reducing agents for precious metal ions (Wattanathana, Veranitisagul, Koonsaeng, & Laobuthee, 2017).
properties
IUPAC Name |
4-(2-chloroethyl)-2-methyl-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-8-11(14)13(7-6-12)9-4-2-3-5-10(9)15-8/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUJXTNPNHMXOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2O1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1373441.png)
![Benzo[C]isothiazol-4-amine](/img/structure/B1373442.png)










